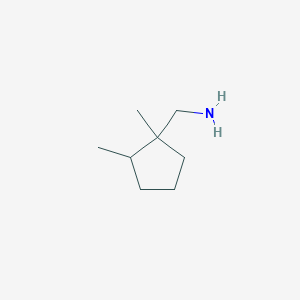![molecular formula C23H23NO7 B2887436 Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate CAS No. 637751-13-4](/img/no-structure.png)
Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Versatility in Heterocycle Synthesis
Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate demonstrates versatility in the synthesis of diverse heterocycles. A study by Honey et al. (2012) highlights the use of related compounds in generating a range of trifluoromethyl heterocycles, employing carbene X-H insertion reactions (Honey et al., 2012).
Photodegradation Studies
Beachell and Chang (1972) investigated the photodegradation of similar compounds, providing insight into their behavior under UV irradiation and the potential formation of various degradation products (Beachell & Chang, 1972).
Environmental Impact and Transformation
A study by Li et al. (2017) on Ethyl-4-aminobenzoate, a structurally similar compound, examined its environmental behavior, transformation products, and ecological implications. This research is relevant for understanding the environmental fate of related chemicals (Li et al., 2017).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of similar compounds were explored by Raghavendra et al. (2016). Their research offers insights into the potential biomedical applications of these compounds (Raghavendra et al., 2016).
Role in Glycerolipid Metabolism
The involvement of ethyl 4-benzyloxybenzoate, a related compound, in glycerolipid metabolism was studied by Fears et al. (1978). This research provides a perspective on the biochemical pathways and interactions of similar compounds (Fears et al., 1978).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate involves the reaction of 7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid with diethylcarbamoyl chloride to form 7-(diethylcarbamoyloxy)-4-oxo-4H-chromene-3-carboxylic acid. This intermediate is then reacted with ethyl 4-hydroxybenzoate in the presence of a coupling agent such as DCC to form the final product.", "Starting Materials": [ "7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid", "diethylcarbamoyl chloride", "ethyl 4-hydroxybenzoate", "coupling agent (e.g. DCC)" ], "Reaction": [ "Step 1: React 7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid with diethylcarbamoyl chloride in the presence of a base such as triethylamine to form 7-(diethylcarbamoyloxy)-4-oxo-4H-chromene-3-carboxylic acid.", "Step 2: React 7-(diethylcarbamoyloxy)-4-oxo-4H-chromene-3-carboxylic acid with ethyl 4-hydroxybenzoate in the presence of a coupling agent such as DCC and a catalyst such as DMAP to form Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate.", "Step 3: Purify the final product by recrystallization or column chromatography." ] } | |
CAS No. |
637751-13-4 |
Molecular Formula |
C23H23NO7 |
Molecular Weight |
425.437 |
IUPAC Name |
ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C23H23NO7/c1-4-24(5-2)23(27)31-17-11-12-18-19(13-17)29-14-20(21(18)25)30-16-9-7-15(8-10-16)22(26)28-6-3/h7-14H,4-6H2,1-3H3 |
InChI Key |
SSWONBRNDQJBEL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OCC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


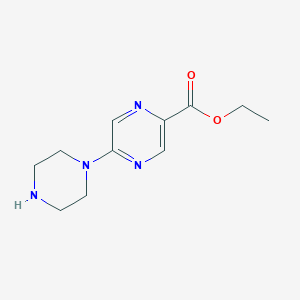
![1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2887356.png)

![2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2887358.png)
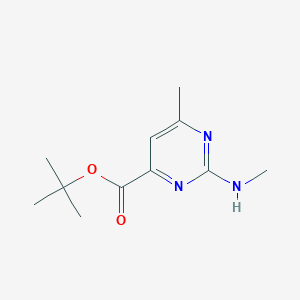


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2887364.png)
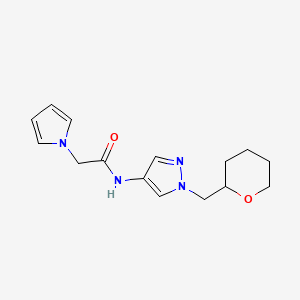
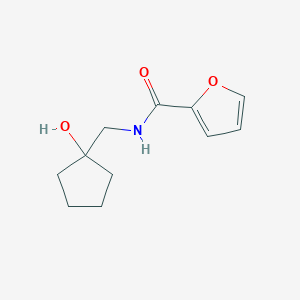
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2887368.png)
![N-[[3-(Trifluoromethylsulfonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2887369.png)
![[(3As,6E,10Z,11aS)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B2887370.png)
